molecular formula C18H20N2O3 B3865936 N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide

N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide

Cat. No. B3865936
M. Wt: 312.4 g/mol
InChI Key: NOYAXVAWVFPTCQ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide, also known as EMBO, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. EMBO is a hydrazone derivative of benzohydrazide and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide is not fully understood. However, it has been proposed that N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide exerts its anti-tumor effect by inducing apoptosis in cancer cells. N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are responsible for inflammation and pain.
Biochemical and Physiological Effects:
N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has been found to exhibit biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction in inflammation, and analgesic properties. N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has also been found to exhibit minimal toxicity in animal models.

Advantages and Limitations for Lab Experiments

N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and potential therapeutic applications. However, one of the limitations of N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide is its poor solubility in water, which makes it challenging to administer in animal models.

Future Directions

There are several future directions for N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide research. One of the potential areas of research is to investigate the mechanism of action of N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide in more detail to better understand its anti-tumor, anti-inflammatory, and analgesic properties. Another area of research is to explore the potential of N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide as a drug candidate for the treatment of cancer and inflammatory diseases. Additionally, further research can be conducted to improve the solubility of N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide in water to facilitate its administration in animal models.
Conclusion:
In conclusion, N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide is a synthetic compound that has shown promising results for its potential therapeutic applications. N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has been synthesized through various methods, possesses anti-inflammatory, analgesic, and anti-tumor properties, and exhibits minimal toxicity. Although there are limitations to its use in lab experiments, N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has several potential areas of research for future directions.

Scientific Research Applications

N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anti-tumor properties. N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has been tested on various cancer cell lines, including breast, lung, and colon cancer, and has shown promising results in inhibiting cancer cell proliferation. N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide has also been tested for its anti-inflammatory and analgesic properties in animal models, and it has shown significant reduction in inflammation and pain.

properties

IUPAC Name

N-[(E)-(2-ethoxy-5-methoxyphenyl)methylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-4-23-17-10-9-16(22-3)11-15(17)12-19-20-18(21)14-7-5-13(2)6-8-14/h5-12H,4H2,1-3H3,(H,20,21)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYAXVAWVFPTCQ-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)OC)C=NNC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)OC)/C=N/NC(=O)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-ethoxy-5-methoxybenzylidene)-4-methylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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